molecular formula C12H16Cl2N2O3S B7755502 N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dichloroacetamide

N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dichloroacetamide

Cat. No.: B7755502
M. Wt: 339.2 g/mol
InChI Key: UXSNPAKGPSJMPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dichloroacetamide typically involves the reaction of 4-(tert-butylsulfamoyl)aniline with 2,2-dichloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dichloroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dichloroacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Used in the production of specialty polymers and resins.

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dichloroacetamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The dichloroacetamide moiety can also interact with cellular components, further enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the sulfonamide and dichloroacetamide groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dichloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O3S/c1-12(2,3)16-20(18,19)9-6-4-8(5-7-9)15-11(17)10(13)14/h4-7,10,16H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSNPAKGPSJMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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